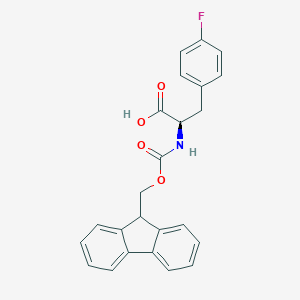

Fmoc-D-Phe(4-F)-OH

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUMACXMEZBPJG-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583795 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-64-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177966-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Fmoc-d-phe 4-f -oh

Derivatization Reactions and Functional Group Transformations

Chemical Modifications of the Phenyl Ring and Carboxyl Group

The primary site for chemical modification in Fmoc-D-Phe(4-F)-OH, particularly in the context of peptide synthesis, is its carboxyl group. The phenyl ring, bearing a fluorine atom at the para-position, is generally stable under standard peptide synthesis conditions. The fluorine atom itself can influence the compound's lipophilicity, metabolic stability, and binding interactions .

Carboxyl Group Modifications: The carboxyl group (-COOH) of this compound is typically activated to facilitate the formation of an amide bond with the free amino group of another amino acid or peptide sequence during SPPS. This activation is a critical step in building peptide chains.

Peptide Coupling: The carboxyl group is activated using various coupling reagents that form highly reactive intermediates, such as active esters or anhydrides, which then readily react with the amine component. Common coupling strategies involve reagents like HATU, HBTU/HOBt, or DIC/HOBt, which are essential for efficient and racemization-free peptide bond formation . The choice of coupling agent can be influenced by the specific amino acid sequence and potential steric hindrance.

Esterification and Amidation: While less common in standard Fmoc-SPPS, the carboxyl group can be esterified or converted into an amide with specific alcohols or amines, respectively. These modifications can be employed to introduce specific functionalities or to create peptide prodrugs or linkers for further conjugation.

Phenyl Ring Considerations: The presence of fluorine at the 4-position of the phenyl ring in this compound is a deliberate structural feature. Fluorine is a small, highly electronegative atom that can:

Enhance Metabolic Stability: By blocking potential sites of oxidative metabolism, fluorine substitution can increase the in vivo half-life of peptides .

Modulate Binding Affinity: The electronic effects of fluorine can alter the interaction of the peptide with biological targets.

Serve as a PET Tracer Handle: In related compounds, fluorine, particularly the ¹⁸F isotope, is utilized for Positron Emission Tomography (PET) imaging researchgate.net. While this compound itself is not directly radiolabeled with ¹⁸F, its structure is analogous to precursors used in such applications.

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Coupling Reagent | Activation Mechanism/Role | Typical Application |

| HATU | Phosphonium-based, activates carboxyl group | High efficiency, especially for sterically hindered amino acids and difficult couplings. |

| HBTU/HOBt | Urionium/oxime-based, activates carboxyl group | Standard reagents for efficient peptide bond formation, suppresses racemization. |

| DIC/HOBt | Carbodiimide/oxime-based, activates carboxyl group | Widely used for general peptide coupling, cost-effective. |

| PyBOP/DIPEA | Phosphonium-based, activates carboxyl group | Efficient coupling, often used in conjunction with a base like DIPEA. |

| TBTU/DIPEA | Urionium-based, activates carboxyl group | Similar to HBTU, effective for peptide synthesis. |

| DIPCDI/Oxyma Pure | Carbodiimide/oxime-based, activates carboxyl group | Used in manual and automated peptide synthesis for efficient coupling. |

Bioconjugation-Oriented Derivatization Strategies

Bioconjugation involves covalently linking biomolecules to other molecules, such as peptides, proteins, or surfaces, to create new entities with enhanced or novel functionalities. This compound can be derivatized to facilitate such conjugation, primarily through modifications of its carboxyl group.

NHS Ester Formation: A common strategy for bioconjugation is the conversion of the carboxyl group to an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, such as the epsilon-amino group of lysine residues or the N-terminus of proteins. This reaction creates a stable amide bond, effectively linking the this compound derivative to the biomolecule. While not explicitly detailed for this specific compound, this is a standard method for derivatizing amino acids for bioconjugation.

Amide Coupling: Direct amide bond formation can be achieved by activating the carboxyl group and reacting it with amine-containing molecules or linkers. This approach is versatile and can be employed to attach the modified amino acid to various substrates.

Click Chemistry Precursors: Although this compound does not inherently possess functional groups for click chemistry (e.g., azide or alkyne), related fluorinated phenylalanine derivatives, such as Fmoc-4-azido-L-phenylalanine, are utilized for bioorthogonal click reactions . This highlights the broader strategy of incorporating functionalized amino acids into peptide sequences for subsequent conjugation.

Linker Attachment: The carboxyl group can be used as an attachment point for various heterobifunctional linkers, which then provide a different reactive moiety for conjugation to a biomolecule. For example, a linker with an amine-reactive group at one end and a thiol-reactive group at the other could be attached via the carboxyl group.

Table 2: Bioconjugation Derivatization Strategies for Carboxyl Groups

| Derivatization Strategy | Resulting Functional Group | Target Functional Group on Biomolecule | Common Application |

| Activation with NHS ester | N-Hydroxysuccinimide ester | Primary amines (e.g., Lys, N-terminus) | Protein labeling, antibody-drug conjugates (ADCs), surface immobilization. |

| Amide coupling (e.g., using EDC/NHS) | Amide bond | Primary amines | Peptide-protein conjugation, attachment of linkers, drug conjugation. |

| Esterification with alcohols | Ester bond | Hydroxyl groups (less common) | Prodrug formation, creation of cleavable linkers. |

| Conversion to activated acid chloride | Acid chloride | Amines, alcohols, thiols | Highly reactive intermediate for forming amide, ester, or thioester bonds. |

| Attachment of click chemistry handles | Azide or Alkyne | Alkyne or Azide (via click reaction) | Site-specific labeling, protein modification, imaging agents. |

The incorporation of this compound into peptides provides a versatile platform for further chemical manipulation, enabling the synthesis of complex peptide conjugates with tailored properties for diverse applications in medicinal chemistry, diagnostics, and materials science.

Compound Names Mentioned:

this compound

N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-fluoro-D-phenylalanine

Fmoc-p-fluoro-D-Phe-OH

Fmoc-4-fluoro-D-phenylalanine

Fmoc-Phe(4-F)-OH

Fmoc-D-Phe(4-Cl)-OH

Fmoc-4-azido-L-phenylalanine

Fmoc-D-Phe(4-CF₃)-OH

Fmoc-D-Phe-OH

Fmoc-Tyr(PO₃H₂)-OH

Fmoc-Tyr(SO₃nP)-OH

Fmoc-Lys(Boc)-OAllyl

(aminooxy)acetic acid (Aoa)

Applications of Fmoc-d-phe 4-f -oh in Advanced Peptide and Protein Research

Engineering of Peptides with Enhanced Structural and Functional Attributes

The introduction of fluorinated amino acids, such as Fmoc-D-Phe(4-F)-OH, into peptide sequences offers a powerful strategy for tailoring their physicochemical and biological properties. Fluorine's unique characteristics—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can lead to significant modifications in peptide structure, stability, and bioactivity.

Fluorine substitution can significantly impact the conformational landscape and stability of peptides. The para-fluorophenylalanine moiety can alter hydrophobic interactions, pi-stacking, and hydrogen bonding networks within a peptide, thereby influencing its secondary and tertiary structures acs.orgbeilstein-journals.orgnih.gov. While some fluorinated amino acids can enhance thermal and chemical stability, the effect is context-dependent nih.goviris-biotech.deresearchgate.net. For instance, the presence of fluorine can influence the propensity of peptide segments to adopt specific secondary structures, such as alpha-helices or beta-turns beilstein-journals.orgcanterbury.ac.nz. However, it's noted that aromatic fluorinated side chains, like para-fluorophenylalanine, may sometimes lead to increased susceptibility to protease digestion rather than enhanced stability, potentially because they can still fit into protease binding pockets designed for natural phenylalanine researchgate.net.

Table 1: Influence of Fluorination on Peptide Conformational Stability

| Peptide/Protein Context | Fluorinated Residue Incorporated | Observed Effect on Stability | Reference(s) |

| General α-Peptides | Fluorinated amino acids (e.g., para-fluorophenylalanine) | Enhanced thermal and chemical stability; altered secondary structure propensity | acs.orgnih.goviris-biotech.de |

| β-Peptides | Fluorine substituents | Can reinforce or destabilize helical conformations depending on position and stereochemistry | beilstein-journals.orgcanterbury.ac.nzresearchgate.net |

| Short Peptides/Globular Proteins | p-Fluorophenylalanine | Often leads to greater susceptibility to protease digestion | researchgate.net |

| Peptide Oligomers | Trifluoroacetylated lysine | Can resist secondary structure formation by inducing electrostatic repulsion | nih.gov |

The incorporation of this compound can lead to significant improvements in the pharmacological profiles of peptides. Fluorination can enhance metabolic stability, increase lipophilicity and cell permeability, and modulate interactions with biological targets, thereby amplifying biological activity nih.govrsc.orgchemimpex.comnih.gov. For example, substituting phenylalanine with 4-fluorophenylalanine in a hexapeptide agonist for the human Neuromedin U Receptor 1 was shown to enhance metabolic stability at a specific cleavage site nih.gov. These modifications are crucial for developing peptide-based therapeutics with improved pharmacokinetic properties and increased efficacy.

Table 2: Modulation of Peptide Bioactivity and Pharmacological Properties

| Bioactive Peptide Context | Fluorinated Residue Incorporated | Original Activity Metric | Modified Activity Metric | Reference(s) |

| Macrocyclic Peptides | Fluorinated non-canonical amino acids | N/A | Enhanced metabolic stability, cell permeability, target interactions, and biological activity | rsc.org |

| Peptide-based Drugs | Fmoc-4-fluoro-D-phenylalanine | N/A | Improved pharmacokinetic properties | chemimpex.com |

| Neuromedin U Receptor 1 Agonists | Phe(4-F) at position 2 | N/A | Enhanced metabolic stability at Phe²-Arg³ site | nih.gov |

| General Peptide Drugs | Fluorine substituents | N/A | Enhanced biological activity, increased chemical/metabolic stability | tandfonline.com |

The synthesis of diverse fluorinated peptide libraries is a key strategy in combinatorial chemistry for the discovery of novel bioactive molecules. This compound can be readily incorporated into solid-phase peptide synthesis (SPPS) protocols, enabling the creation of libraries with variations in sequence and the inclusion of fluorinated residues. These libraries can then be screened using high-throughput methods to identify peptides with desired properties, such as enhanced binding affinity or therapeutic activity rsc.orgchemimpex.com. The ability to systematically introduce fluorine allows for fine-tuning of peptide characteristics, exploring new chemical space for drug discovery and material science applications nih.gov.

Table 3: Design Principles for Fluorinated Peptide Libraries

| Library Type/Strategy | Goal | Key Fluorinated Amino Acid(s) | Outcome/Application | Reference(s) |

| Combinatorial Peptide Libraries | Rapid exploration of chemical space for novel bioactive molecules | This compound | Discovery of peptides with enhanced binding affinity (e.g., to EphA2) and broad-spectrum activity | rsc.orgchemimpex.com |

| De Novo Peptide Discovery | Generation of novel fluorinated macrocyclic peptides | Various fluorinated non-canonical amino acids | Screening for therapeutic agents targeting specific receptors or pathogens | rsc.org |

| Peptide Assemblies | Creation of materials with tunable biofunctionality | Various fluorinated amino acids | Development of nano-, micro-, and macro-supramolecular structures for drug delivery and coatings | nih.gov |

Modulation of Peptide Bioactivity and Pharmacological Properties

Role in Protein Engineering and Site-Specific Modification Studies

Beyond small peptides, this compound and related fluorinated amino acids are instrumental in modifying and studying larger protein structures. The incorporation of fluorine provides a unique spectroscopic handle, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

The ¹⁹F nucleus is highly sensitive and NMR-active, making it an excellent probe for studying protein structure, dynamics, and interactions without a biological background signal udel.eduresearchgate.netresearchgate.net. This compound, or its deprotected form, can be site-specifically incorporated into proteins using genetic code expansion techniques or by modifying synthetic peptides. This site-specific labeling allows researchers to monitor conformational changes, protein-ligand binding events, and enzyme activity with high precision researchgate.netnih.gov. For instance, 4-fluorophenylalanine has been used to determine site-specific solvent accessibility in proteins via ¹⁹F-NMR caymanchem.com. The chemical shifts of the ¹⁹F nucleus are sensitive to the local protein environment, providing detailed insights into structural perturbations researchgate.net.

Table 4: ¹⁹F NMR Applications in Protein Structure Studies

| Protein/System Studied | ¹⁹F Labeling Strategy | Information Gained | Reference(s) |

| Proteins in vivo | Site-specific incorporation of trifluoromethyl-L-phenylalanine (tfmF) | Protein conformational changes, ligand binding, enzyme reactions, protein-protein interactions | researchgate.netnih.gov |

| Proteins/Peptides | Incorporation of 4-fluorophenylalanine | Site-specific solvent accessibility, protein dynamics, interactions | caymanchem.com |

| Protein Structure/Dynamics | Incorporation of fluorinated amino acids (e.g., para-fluorophenylalanine) | Background-free, environmentally sensitive reporter of structure and conformation | udel.eduresearchgate.netresearchgate.net |

| Protein-Protein Interactions | Rational design of ¹⁹F NMR labeling sites | Residue contact restraints from chemical shifts, study of folding intermediates, in-cell measurements | researchgate.net |

Directed evolution offers a powerful approach to engineer proteins with novel or enhanced functions, and the incorporation of non-natural amino acids like fluorinated ones is a key strategy. By introducing mutations and selecting for desired traits, researchers can adapt proteins for specific applications. For example, directed evolution has been used to evolve tolerance to fluorinated amino acid homologues nih.gov, and to engineer functional proteins containing multiple non-canonical amino acids, such as a fluorinated green fluorescent protein (GFP) pnas.org. The presence of fluorine can alter the local electronic environment and steric bulk of amino acid residues, leading to modified protein behavior and catalytic activity udel.eduacs.orgpnas.org.

Table 5: Directed Evolution for Modified Protein Functionality

| Target Protein | Engineering Goal | Fluorinated Residue Used (or analog) | Resulting Functional Change | Reference(s) |

| GFP | Improved folding and spectroscopic properties | Trifluoromethy-L-phenylalanine (Tfl) | Enhanced folding efficiency, improved fluorescence | pnas.org |

| Proteins | Evolve tolerance to fluorinated amino acids | Fluorinated tryptophan homologue | Developed tolerance to the non-natural amino acid | nih.gov |

| Enzymes | Enhance catalytic activity, stability, or specificity | Various non-natural amino acids (including fluorinated) | Tailored biocatalysts with improved performance | acs.orgpnas.org |

Fmoc-d-phe 4-f -oh in Medicinal Chemistry and Drug Discovery Research

Rational Design of Peptide-Based Therapeutic Candidates

The incorporation of Fmoc-D-Phe(4-F)-OH into peptide sequences is a deliberate strategy to enhance their drug-like properties. This approach leverages the unique characteristics of the fluorine atom and the D-amino acid configuration to optimize receptor interactions and improve pharmacokinetic profiles.

Enhancement of Receptor Binding Affinity and Selectivity

The introduction of a fluorine atom on the phenyl ring of D-phenylalanine can significantly influence a peptide's ability to bind to its target receptor with high affinity and selectivity. chemimpex.com The electronegativity and size of the fluorine atom can alter the electronic distribution and conformation of the peptide, leading to more favorable interactions within the receptor's binding pocket. mdpi.comnih.gov This can result in a tighter and more specific fit, enhancing the therapeutic potency of the peptide. chemimpex.com

For instance, the substitution of phenylalanine with its fluorinated counterpart has been shown to modulate the binding affinity and selectivity of peptides for various receptors, including opioid and melanocortin receptors. mdpi.comnih.gov Studies on Leu-enkephalin analogues revealed that halogenation at the para-position of Phe⁴ can enhance affinity for the δ-opioid receptor while reducing it for the µ-opioid receptor, thereby improving selectivity. mdpi.com This targeted modification allows for the fine-tuning of a peptide's interaction with its biological target, a crucial aspect of designing effective and safe therapeutics. mdpi.com

Table 1: Impact of Fluorination on Receptor Interaction

| Peptide/Ligand Class | Receptor Target | Effect of Fluorination | Reference |

| Leu-enkephalin analogues | Opioid Receptors | Enhanced δ-opioid receptor affinity and selectivity | mdpi.com |

| Peptide-based drugs | General | Improved binding affinity and selectivity | chemimpex.com |

| Peptides and Proteins | General | Can modulate protein-protein interactions | nih.gov |

Improvement of Pharmacokinetic Profiles through Fluorine Incorporation

A significant hurdle in the development of peptide-based drugs is their often-suboptimal pharmacokinetic properties, such as poor metabolic stability and rapid clearance from the body. mdpi.com The incorporation of fluorinated amino acids like this compound can address these challenges. chemimpex.commdpi.com The carbon-fluorine bond is exceptionally strong and not commonly found in nature, making peptides containing this modification more resistant to enzymatic degradation by proteases. iris-biotech.defu-berlin.de

This increased stability leads to a longer circulation half-life, allowing the therapeutic peptide to reach its target tissue and exert its effect over a more extended period. nih.gov Furthermore, the introduction of fluorine can increase the lipophilicity of the peptide, which can improve its absorption and distribution within the body. iris-biotech.de These improvements in the pharmacokinetic profile are critical for developing peptide drugs with practical clinical utility. mdpi.com

Investigations into Biological Mechanisms and Interactions

Beyond its role in drug design, this compound serves as a powerful tool for elucidating complex biological processes. By incorporating this modified amino acid into specific peptide sequences, researchers can probe the intricacies of protein-protein interactions, neuropeptide signaling, and receptor function.

Development of Peptide Inhibitors for Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes and represent a promising class of drug targets. google.com However, designing molecules that can effectively disrupt these large and often flat interfaces is challenging. The use of non-canonical amino acids, including this compound, in combinatorial peptide libraries has emerged as a successful strategy for developing potent PPI inhibitors. google.comnih.gov

The unique steric and electronic properties of the fluorinated D-phenylalanine can introduce conformational constraints and novel binding interactions that are not achievable with natural amino acids. This allows for the creation of peptide-based inhibitors with high affinity and specificity for their target PPI. nih.gov For example, focused libraries of peptides incorporating non-canonical amino acids have been used to identify high-affinity inhibitors of the MDM2-p53 interaction, a critical target in cancer therapy. nih.gov

Studies on Neuropeptide Interactions and Central Nervous System Signaling

Neuropeptides play crucial roles as signaling molecules in the central nervous system (CNS), regulating a wide array of physiological functions. nih.gov The incorporation of D-amino acids, such as D-phenylalanine, into neuropeptides can significantly impact their stability and receptor interactions. acs.org The presence of a D-amino acid can make the peptide more resistant to degradation by proteases in the CNS, prolonging its signaling activity. acs.org

Furthermore, the stereochemistry of the amino acid can be critical for receptor activation. Studies have shown that for certain neuropeptide receptors, the presence of a D-amino acid is essential for function. acs.org The use of this compound allows researchers to synthesize stable, D-amino acid-containing neuropeptide analogues to investigate their roles in CNS signaling pathways and to explore their therapeutic potential for neurological disorders. mdpi.comchemimpex.com

Table 2: Applications in CNS Research

| Application | Key Feature of this compound | Research Outcome | Reference |

| Neuropeptide stability studies | D-amino acid configuration | Increased resistance to CNS proteases | acs.org |

| Receptor interaction studies | Specific stereochemistry | Elucidation of receptor activation mechanisms | acs.org |

| Development of CNS-active peptides | Enhanced stability and blood-brain barrier penetration | Potential therapeutics for neurological conditions | mdpi.com |

Agonist and Antagonist Studies of Specific Receptors (e.g., Ghrelin Receptors)

The ghrelin receptor is a G-protein coupled receptor that plays a vital role in regulating appetite and metabolism, making it an attractive target for the treatment of obesity and other metabolic disorders. nih.gov The receptor exhibits high constitutive activity, meaning it can signal without being bound to an agonist. This complex pharmacology has spurred the development of various ligands, including agonists, antagonists, and inverse agonists, to modulate its activity. nih.govacs.org

This compound and similar fluorinated amino acids have been utilized in the synthesis of ghrelin receptor ligands to fine-tune their pharmacological properties. peptide.comresearchgate.net For example, the incorporation of fluorinated phenylalanine derivatives into peptide sequences has been shown to influence whether the resulting compound acts as an agonist (activates the receptor) or an antagonist/inverse agonist (blocks or reduces receptor activity). researchgate.net One notable example is the use of Fmoc-Phe(4-F)-OH in the preparation of the potent macrocyclic ghrelin receptor agonist, Ulimorelin. peptide.com These studies are crucial for developing targeted therapies that can precisely modulate the activity of specific receptors like the ghrelin receptor. nih.gov

Contributions to Combinatorial Chemistry and High-Throughput Screening Platforms

The strategic incorporation of non-canonical amino acids is a cornerstone of modern combinatorial chemistry, enabling the generation of vast and diverse peptide libraries for high-throughput screening (HTS). This compound, or Fmoc-4-fluoro-D-phenylalanine, has emerged as a particularly valuable building block in this context. Its utility stems from the combination of the versatile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is fundamental to automated solid-phase peptide synthesis (SPPS), and the unique physicochemical properties imparted by the fluorine atom on the D-phenylalanine side chain. chemimpex.comontosight.ai

The use of this compound in combinatorial library synthesis allows for the rapid and efficient creation of novel peptide entities. chemimpex.com The Fmoc group is readily cleaved under mild basic conditions, a process that is highly compatible with the automated, repetitive cycles of coupling and deprotection inherent in modern SPPS platforms used for library generation. ontosight.aiontosight.ai This compatibility facilitates the systematic incorporation of the 4-fluoro-D-phenylalanine moiety into thousands or millions of distinct peptide sequences within a library.

The primary contribution of this compound to HTS platforms lies in its ability to modulate the properties of the peptides in which it is included. The fluorine atom at the para-position of the phenyl ring enhances the metabolic stability of the peptide backbone. For instance, research on hexapeptide agonists for the human neuromedin U receptor 1 (NMUR1) demonstrated that substituting a standard phenylalanine residue with 4-fluorophenylalanine enhanced the metabolic stability of the peptide at the cleavage site. nih.gov This increased stability is a significant advantage in screening campaigns, as it ensures the integrity of the library members during biological assays.

Furthermore, the introduction of a C-F bond can alter binding interactions, potentially leading to enhanced affinity and selectivity for a biological target. mdpi.com When libraries containing this compound are screened, the fluorinated peptides can explore different binding modes within a target's hydrophobic pockets, increasing the probability of identifying high-affinity hits. mdpi.com Researchers have included Fmoc-protected fluorophenylalanines in complex libraries, such as those designed to discover inhibitors of protein-protein interactions, underscoring their importance in generating functionally diverse chemical matter for screening. nih.gov The "split-and-pool" synthesis method, a common strategy for generating one-bead-one-compound (OBOC) libraries, frequently employs a wide array of natural and unnatural Fmoc-amino acids, including fluorinated variants, to maximize structural diversity. nih.gov

The physicochemical properties of this compound are well-suited for its role in peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₂₀FNO₄ | chemimpex.com |

| Molecular Weight | 405.42 g/mol | sigmaaldrich.com |

| CAS Number | 177966-64-2 | chemimpex.com |

| Appearance | White to off-white powder | chemimpex.com |

| Purity | ≥98% | chemimpex.com |

| Functional Group | Fmoc | sigmaaldrich.com |

| Reaction Suitability | Fmoc solid-phase peptide synthesis | sigmaaldrich.com |

The application of this compound is evident in the construction of peptide libraries designed to identify potent and selective ligands for therapeutic targets. The following table illustrates a representative example of how this building block can be utilized in a combinatorial synthesis workflow.

Table 2: Example of this compound in a Combinatorial Library Design

| Library Parameter | Description | Research Context |

|---|---|---|

| Library Type | One-Bead-One-Compound (OBOC) Peptide Library | Designed to discover high-affinity binders to a specific protein target. |

| Synthesis Method | Automated Fmoc-based Solid-Phase Peptide Synthesis (SPPS) using the split-and-pool technique. | This method allows for the creation of a highly diverse library where each bead carries a unique peptide sequence. nih.govnih.gov |

| Role of this compound | Incorporated at a randomized position (X) in a peptide sequence, e.g., Ac-Ala-Val-X-Leu-Gly-NH₂. | The inclusion of 4-fluoro-D-phenylalanine alongside other non-canonical amino acids increases the chemical diversity and potential for enhanced binding and stability. nih.govnih.gov |

| Screening Process | High-throughput screening of the bead library against the fluorescently-labeled target protein. | Beads exhibiting high fluorescence are isolated for sequence identification. |

| Anticipated Contribution | Peptides containing 4-fluoro-D-phenylalanine are expected to show improved metabolic stability and potentially unique binding interactions compared to their non-fluorinated counterparts. nih.govmdpi.com |

Advanced Analytical and Characterization Methodologies for Fmoc-d-phe 4-f -oh and Its Peptide Conjugates

Electrophoretic Techniques for High-Resolution Analysis

Capillary Electrophoresis (CE) for Purity Profiling and Enantioseparation

Capillary Electrophoresis (CE) is a powerful analytical technique employed for the high-resolution separation and characterization of biomolecules, including Fmoc-protected amino acids and their peptide conjugates. Its application in purity profiling and enantioseparation is particularly valuable for ensuring the quality and stereochemical integrity of Fmoc-D-Phe(4-F)-OH. CE offers advantages such as rapid analysis, low sample consumption, and high separation efficiency, making it suitable for routine quality control and detailed research investigations.

Enantioseparation: The chiral nature of amino acids necessitates methods for distinguishing between enantiomers. For this compound, which is the D-enantiomer of 4-fluorophenylalanine, CE can be utilized to confirm its enantiomeric purity. This is achieved by employing chiral selectors within the CE buffer. Common chiral selectors include cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin) and bile salts (e.g., sodium taurodeoxycholate), which form transient diastereomeric complexes with the analyte enantiomers, leading to differential migration times and enabling separation nih.govoup.comnih.govoup.comtandfonline.com. The presence of 2-propanol as an organic modifier in the buffer system is often found to be crucial for achieving effective chiral separation of Fmoc-amino acids oup.comoup.com.

Research into the CE of Fmoc-amino acids has demonstrated the capability to achieve baseline separation of numerous enantiomeric pairs using optimized conditions with chiral selectors oup.comoup.com. For instance, studies have shown that mixtures of β-cyclodextrin and sodium taurodeoxycholate can significantly enhance chiral resolution for Fmoc-amino acids compared to using either selector alone nih.gov. Similarly, other studies have explored the use of vancomycin as a chiral selector, noting its high enantioselectivity for Fmoc-derivatized amino acids nih.gov. The enantiomeric purity of Fmoc-amino acids is often reported as enantiomeric excess (ee), with high values (e.g., >99%) being desirable for synthetic applications cem.com.

Representative CE Parameters and Outcomes for Fmoc-Amino Acid Analysis:

To illustrate the application of CE for Fmoc-amino acid analysis, a generalized data table based on typical findings in the literature for similar compounds is presented below. Specific parameters for this compound would require experimental optimization.

| Parameter | Typical Value/Condition | Notes |

| Analyte | This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-4-fluoro-D-phenylalanine |

| CE Mode | Micellar Electrokinetic Chromatography (MEKC) / Capillary Zone Electrophoresis (CZE) with chiral additives | MEKC for general purity; CZE with chiral selectors for enantioseparation. |

| Buffer System | Phosphate buffer (e.g., 50 mM, pH 7.0-8.0) | pH influences analyte charge and EOF. |

| Chiral Selector | β-Cyclodextrin (β-CD) or γ-Cyclodextrin (γ-CD) | Concentrations typically in the range of 10-20 mM. |

| Micellar Agent (for MEKC) | Sodium Dodecyl Sulfate (SDS) | Concentrations typically in the range of 20-50 mM. |

| Organic Modifier | 2-Propanol (IPA) | Concentrations typically 5-20%. Essential for many chiral separations oup.comoup.com. |

| Applied Voltage | 15-25 kV | Dependent on capillary length and buffer conductivity. |

| Capillary | Fused silica, 50-75 µm ID, 30-75 cm total length | Shorter effective length can improve speed, longer effective length can improve resolution. |

| Detection Wavelength | 254 nm (UV) | Optimal for the Fmoc chromophore. |

| Purity (Typical) | ≥ 98.0% | As per manufacturer specifications iris-biotech.de. CE can confirm this. |

| Enantiomeric Excess (ee) | ≥ 99.0% | Expected for high-quality this compound. CE with chiral selectors aims to confirm this cem.com. |

| Resolution (Rs) for Enantiomers | > 1.5 (baseline separation) | Target for effective enantioseparation. |

| Migration Time (min) | 5-20 | Varies significantly with buffer composition and voltage. |

| Separation Efficiency | 105 - 106 plates/m | Indicates the sharpness of the peaks. |

Research Findings Summary: Studies indicate that Fmoc-amino acids can be effectively separated and their enantiomeric purity determined using CE techniques nih.govoup.comnih.govoup.comtandfonline.com. The use of cyclodextrins, often in combination with surfactants like SDS and organic modifiers like 2-propanol, has proven successful for resolving enantiomeric pairs oup.comoup.com. The resolution achieved is highly dependent on the specific chiral selector, its concentration, buffer pH, and the presence of organic modifiers nih.govnih.gov. For instance, resolutions (Rs) ranging from 2.61 to 9.99 have been reported for various Fmoc-amino acid enantiomers under optimized conditions tandfonline.com. The inclusion of bile salts alongside cyclodextrins can further enhance chiral resolution, suggesting synergistic effects between different types of chiral selectors nih.gov.

Compound Name Table

| Common Name | Chemical Name / Description | CAS Number |

| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-4-fluoro-D-phenylalanine | 177966-64-2 |

Comparative Academic Studies with Analogous Fmoc-protected Phenylalanine Derivatives

Analysis of Substituent Effects on Synthetic Yields and Reaction Kinetics

The incorporation of substituents onto the phenylalanine side chain can influence the efficiency and kinetics of peptide synthesis. While specific comparative data for Fmoc-D-Phe(4-F)-OH against a broad range of analogues in terms of synthetic yields and reaction kinetics is not extensively detailed in the provided search results, general trends for fluorinated amino acids can be inferred. Electron-withdrawing groups, such as fluorine, can subtly alter the reactivity of the amino acid during coupling reactions. Studies on similar Fmoc-protected amino acids suggest that while the Fmoc group itself is robust, the electronic nature of side-chain substituents can impact coupling efficiency and reaction rates. For instance, while not directly comparing this compound, research on fluorinated amino acids in general indicates that fluorine substitution can influence reaction kinetics, sometimes facilitating faster gelation processes compared to unsubstituted counterparts in self-assembly contexts mdpi.com. The synthesis of peptides employing Fmoc-protected amino acids is generally efficient, with good yields typically achieved researchgate.net. However, specific quantitative comparisons of synthetic yields and reaction kinetics for this compound versus its non-fluorinated or differently substituted analogues are not prominently featured in the provided literature snippets.

Structure-Activity Relationship (SAR) Investigations of Fluorinated Phenylalanine Isomers

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to amino acid residues impact peptide function and properties. Fluorination of phenylalanine, particularly at different positions on the phenyl ring, has been investigated for its effects on biological activity and self-assembly behavior.

Research into the biological impact of fluorinated phenylalanine isomers reveals that the position of fluorine substitution can significantly influence interactions with biological targets. Studies on fluorinated amino acids in general suggest that fluorine can modulate receptor interactions and enhance binding affinities compared to non-substituted counterparts . Specifically, para-fluorination of phenylalanine has been noted to potentially alter π-stacking interactions, a critical element in molecular recognition acs.org. While direct comparative studies on the biological impact of ortho-, meta-, and para-fluorinated Fmoc-protected phenylalanine derivatives are not explicitly detailed in the provided snippets, the general principle that fluorine's position influences electronic properties and thus biological interactions is well-established in medicinal chemistry and peptide design encyclopedia.pubsnmjournals.orgsnmjournals.orgmdpi.com. For instance, in the context of nonribosomal peptide synthetases, para-fluorination of phenylalanine was shown to significantly reduce substrate preference compared to phenylalanine itself, likely due to its direct impact on π-stacking interactions acs.org.

Comparative studies involving other halogenated phenylalanine analogues, such as chloro- or bromo-phenylalanine, alongside fluorinated derivatives, highlight the influence of halogen identity and position on peptide properties. Research indicates that the substitution of halogens on the phenylalanine side chain can enhance self-assembly tendencies and influence hydrogelation properties researchgate.netresearchgate.net. For example, studies comparing different halogen substitutions (F, Cl, Br) at various positions (ortho, meta, para) on Fmoc-Phe derivatives have shown that the identity and position of the halogen significantly impact self-assembly rates and the rheological properties of the resulting hydrogels mdpi.comresearchgate.netresearchgate.net. Specifically, a smaller and more electronegative halogen (like fluorine) has been associated with an increased storage modulus in hydrogels mdpi.com. The self-assembly rate and gel strength can be influenced by the interplay between electronic effects and steric perturbations introduced by different halogens and their positions mdpi.comresearchgate.net.

Differential Biological Impact of Ortho-, Meta-, and Para-Fluorination

Influence on Peptide Folding and Supramolecular Self-Assembly

The introduction of fluorine, particularly on the aromatic side chain of phenylalanine, profoundly influences the supramolecular assembly and folding behavior of peptides.

The para-fluoro substitution on phenylalanine can significantly impact π-π stacking interactions, which are crucial for the self-assembly of peptides. Studies suggest that fluorine in the para-position can disrupt or alter the strength of these interactions, whereas fluorination at other positions might stabilize them acs.org. Hydrogen bonding, particularly involving the Fmoc group's carbamate moiety, is also a critical factor in directing the self-assembly of Fmoc-amino acids into fibrillar structures acs.org. The presence of fluorine can modulate the electronic properties of the phenyl ring, influencing its participation in π-π stacking and potentially affecting hydrogen bonding patterns indirectly acs.orgmdpi.comnih.govacs.orgrsc.org. Research indicates that hydrogen bonding can strengthen π-π stacking interactions by inducing π depletion in aromatic rings rsc.org.

Fmoc-protected phenylalanine derivatives are well-known low molecular weight gelators, capable of forming hydrogels through self-assembly into fibrillar networks acs.orgnih.gov. The presence and position of fluorine substituents on the phenylalanine side chain significantly influence this process. Studies have shown that monohalogenated Fmoc-Phe derivatives, including fluorinated ones, exhibit enhanced self-assembly into amyloid-like fibrils that promote hydrogelation compared to unsubstituted Fmoc-Phe researchgate.netresearchgate.net. Specifically, para-fluorination has been observed to increase gelation rates mdpi.comnih.gov. The identity and position of the halogen substituent (F, Cl, Br) and the specific isomer (ortho, meta, para) strongly influence the self-assembly rate and the bulk rheological properties of the resulting hydrogels mdpi.comresearchgate.netresearchgate.net. For instance, Fmoc-4-fluoro-phenylalanine has been identified as a particularly efficient gelator, forming gels at low concentrations researchgate.net. The assembly kinetics can follow a positional dependence, with gelation rates increasing in the order ortho < meta < para for mono-halogenated Fmoc-n-F-Phe derivatives nih.gov. Furthermore, the electronic character and steric effects of fluorine substitution can impact the mechanical properties, such as the storage modulus, of the formed hydrogels mdpi.com.

Table 1: Comparative Gelation Rates of Fmoc-Phenylalanine Derivatives with Para-Substituents

| Substituent in Para Position | Gelation Time (min) | Relative Gelation Rate | Notes |

| H (Unsubstituted Fmoc-Phe) | 25 | Slow | Baseline comparison. |

| F | 0.5 - 5 | Fast | Electron-withdrawing group, facilitates faster gelation. |

| NO₂ | 0.5 - 5 | Fast | Strong electron-withdrawing group. |

| CN | 0.5 - 5 | Fast | Electron-withdrawing group. |

| CH₃ | 10 - 24 h | Moderate | Electron-donating group. |

| OH | 10 - 24 h | Moderate | Electron-donating group. |

| NH₂ | 10 - 24 h | Moderate | Electron-donating group. |

Data adapted from general trends observed in studies comparing substituted Fmoc-phenylalanine derivatives mdpi.com. Specific values for this compound are represented by the 'F' entry.

Table 2: Influence of Halogen Position on Gelation Rate and Gel Rigidity

| Halogen Position | Gelation Rate | Gel Rigidity (Storage Modulus) | Notes |

| Ortho | Slower | Lower | Steric effects and electronic distribution influence assembly. |

| Meta | Moderate | Moderate | Intermediate influence compared to ortho and para positions. |

| Para | Faster | Higher | Stronger electronic effects and potentially more favorable packing for self-assembly. |

Trends observed from comparative studies on monohalogenated Fmoc-Phe derivatives mdpi.comresearchgate.net.

Table 3: Comparative Hydrogelation Efficiency of Halogenated Fmoc-Phenylalanine Derivatives

| Compound | Minimum Gelation Concentration (wt%) | Gelation Efficiency | Notes |

| Fmoc-Phe | Not specified | Lower | Baseline, less efficient gelator compared to halogenated analogues. |

| Fmoc-4-fluoro-phenylalanine | 0.15 | High | Efficient gelator, indicating enhanced self-assembly due to para-fluorination. |

| Fmoc-pentafluorophenylalanine | Lower than Fmoc-Phe | High | Perfluorination significantly enhances self-assembly and gelation properties. |

| Fmoc-4-chloro-phenylalanine | Better than Fmoc-Phe | High | Halogen substitution generally improves gelation properties. |

| Fmoc-4-bromo-phenylalanine | Better than Fmoc-Phe | High | Halogen substitution generally improves gelation properties; comparative efficacy with F and Cl may vary based on specific studies. |

Data compiled from various studies on halogenated Fmoc-phenylalanine derivatives researchgate.netresearchgate.net. Specific data for this compound is represented by Fmoc-4-fluoro-phenylalanine.

Future Research Directions and Emerging Paradigms in Fmoc-d-phe 4-f -oh Science

Innovations in Fluorinated Peptide Mimetics and Peptidomimetics

The incorporation of fluorinated amino acids, such as Fmoc-D-Phe(4-F)-OH, into peptide sequences is a key strategy in the development of advanced peptide mimetics and peptidomimetics. The fluorine atom can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. These modifications are crucial for overcoming the inherent limitations of natural peptides, such as rapid degradation by proteases and poor oral bioavailability.

This compound serves as a valuable building block for creating peptide libraries, facilitating high-throughput screening for novel bioactive compounds chemimpex.com. The introduction of fluorine can enhance the pharmacokinetic profile of peptide-based drugs, leading to improved in vivo stability and efficacy chemimpex.comsigmaaldrich.com. Furthermore, fluorinated amino acids can alter the conformational preferences of peptides, enabling the design of peptidomimetics that mimic the structure and function of natural peptides but with superior therapeutic characteristics sigmaaldrich.com. Research into these modified peptides aims to develop more potent and selective therapeutic agents by fine-tuning their interactions with biological targets.

Q & A

Q. What are the key physicochemical properties of Fmoc-D-Phe(4-F)-OH critical for peptide synthesis?

this compound (CAS 169243-86-1) is a fluorinated phenylalanine derivative with a molecular formula of C24H20FNO4 and a molecular weight of 405.425 g/mol. Its fluorine substitution at the para position enhances electronic effects, influencing peptide conformation and stability. The compound is typically stored as a solid, moisture-sensitive powder, requiring protection from hydrolysis. Solubility in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM) facilitates its use in solid-phase peptide synthesis (SPPS) .

| Property | Value/Description |

|---|---|

| Molecular Formula | C24H20FNO4 |

| Molecular Weight | 405.425 g/mol |

| CAS Number | 169243-86-1 |

| Solubility | DMF, DCM, limited in water |

| Storage Conditions | -20°C (powder), desiccated |

Q. How should this compound be handled and stored to maintain stability?

To prevent degradation:

- Storage : Store as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for short-term use (2 years). Solutions should be kept at -80°C (6 months) or -20°C (1 month) .

- Handling : Use anhydrous conditions under inert gas (e.g., nitrogen) to avoid moisture-induced hydrolysis. Equilibrate to room temperature before use to minimize condensation .

Advanced Research Questions

Q. What orthogonal protection strategies are effective for this compound in multi-step peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group is acid-labile, enabling selective deprotection with piperidine. For orthogonal strategies:

- Pair with Boc (tert-butoxycarbonyl) on side-chain amines (e.g., lysine), which requires strong acids (e.g., TFA) for cleavage .

- Use Alloc (allyloxycarbonyl) groups, removable via palladium-catalyzed deprotection, to avoid side reactions in complex sequences . Example workflow:

- Couple this compound using HBTU/DIPEA activation.

- Deprotect Fmoc with 20% piperidine in DMF.

- Cleave Boc/Alloc groups post-assembly under tailored conditions .

Q. How can enantiomeric purity of this compound be validated post-synthesis?

- Chiral HPLC : Use a Chirobiotic T column with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. The D-enantiomer elutes later than the L-form due to steric interactions .

- Circular Dichroism (CD) : Compare the CD spectrum against a validated D-configuration standard. A negative peak at ~215 nm confirms the D-form .

Q. What side reactions occur during microwave-assisted coupling of this compound, and how can they be mitigated?

Common issues:

- Racemization : Elevated temperatures accelerate epimerization. Mitigate by using low microwave power (20–50 W) and coupling agents like Oxyma Pure/DIC, which reduce activation time .

- Incomplete Coupling : Steric hindrance from the 4-F substituent may reduce efficiency. Pre-activate the amino acid for 5 minutes before resin addition .

| Condition | Optimization Strategy |

|---|---|

| High racemization | Reduce temperature to 40°C; use Oxyma/DIC |

| Low coupling efficiency | Double coupling steps; extend activation time |

Q. How does the 4-fluorine substituent influence peptide secondary structure?

The electronegative fluorine atom:

- Stabilizes β-sheets and α-helices via C–F⋯H–N hydrogen-bond-like interactions.

- Enhances proteolytic resistance in peptides targeting enzymatic degradation (e.g., kinase inhibitors) .

- Example: Incorporation into amyloid-β models showed reduced aggregation propensity due to disrupted π-π stacking .

Methodological Guidance

Q. What analytical techniques are recommended for assessing this compound purity?

- HPLC-MS : Reverse-phase C18 column (gradient: 5–95% acetonitrile/0.1% TFA) with ESI-MS detection. Look for [M+H]<sup>+</sup> at m/z 406.1 .

- NMR : <sup>19</sup>F NMR (470 MHz, DMSO-d6) shows a singlet at δ -115 ppm for the aromatic fluorine .

Q. How to troubleshoot low yields in this compound incorporation?

- Activation Issues : Ensure fresh coupling reagents (e.g., HBTU/HOBt) and pre-activate for 1–2 minutes.

- Resin Swelling : Pre-swell resin in DMF for 30 minutes to enhance accessibility.

- Steric Hindrance : Use double coupling (2×10 min) or switch to DIC/Cl-HOBt for better steric tolerance .

Data Contradictions and Resolutions

- Storage Stability : suggests 3-year stability at -20°C, while emphasizes moisture sensitivity. Resolution: Use desiccants and argon/vacuum sealing for long-term storage .

- Stereochemical Integrity : Some protocols report racemization at >50°C, while others use microwave heating safely. Resolution: Limit temperatures to ≤50°C and monitor with chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。